molecular formula C12H13ClO2S B13562624 3-Benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride

3-Benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride

Cat. No.: B13562624
M. Wt: 256.75 g/mol
InChI Key: UZBYHHGJEGYOQS-UHFFFAOYSA-N
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Description

3-Benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which makes it an attractive scaffold in medicinal chemistry and materials science. The bicyclo[1.1.1]pentane core provides rigidity and a distinct spatial arrangement, which can be beneficial in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical or nucleophilic addition across the central bond of [1.1.1]propellane

Industrial Production Methods: Industrial production of bicyclo[1.1.1]pentane derivatives often involves large-scale synthesis techniques. For example, the synthesis of the bicyclo[1.1.1]pentane core can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butane . This method is scalable and can be used to produce significant quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride can undergo various chemical reactions, including substitution, oxidation, and reduction. The sulfonyl chloride group is particularly reactive and can participate in nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can produce a sulfonamide, while reaction with an alcohol can produce a sulfonate ester .

Scientific Research Applications

3-Benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride is largely dependent on its reactivity and the functional groups present. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles. This reactivity can be harnessed in various applications, such as the formation of sulfonamides and sulfonate esters .

Comparison with Similar Compounds

Uniqueness: 3-Benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride is unique due to the presence of the benzyl group, which can influence its reactivity and the types of reactions it can undergo. The benzyl group can also impact the compound’s solubility and other physicochemical properties, making it distinct from other bicyclo[1.1.1]pentane derivatives .

Properties

Molecular Formula

C12H13ClO2S

Molecular Weight

256.75 g/mol

IUPAC Name

3-benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride

InChI

InChI=1S/C12H13ClO2S/c13-16(14,15)12-7-11(8-12,9-12)6-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

UZBYHHGJEGYOQS-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)S(=O)(=O)Cl)CC3=CC=CC=C3

Origin of Product

United States

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